
N-(2-methylbutan-2-yl)-2-oxochromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methylbutan-2-yl)-2-oxochromene-3-carboxamide, also known as AG490, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of Janus kinase (JAK) inhibitors, which are known to have anti-inflammatory and immunosuppressive effects. AG490 has been shown to inhibit the activity of JAK2, a protein that plays a key role in the signaling pathways of many cytokines and growth factors.
Scientific Research Applications
N-(2-methylbutan-2-yl)-2-oxochromene-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammation. It has been shown to inhibit the growth and survival of cancer cells by blocking the JAK2/STAT3 signaling pathway, which is known to be involved in tumor progression and metastasis. N-(2-methylbutan-2-yl)-2-oxochromene-3-carboxamide has also been shown to have immunosuppressive effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and interferon-gamma (IFN-γ). In addition, N-(2-methylbutan-2-yl)-2-oxochromene-3-carboxamide has been studied for its potential use in treating inflammatory bowel disease (IBD), a chronic inflammatory disorder of the gastrointestinal tract.
Mechanism of Action
N-(2-methylbutan-2-yl)-2-oxochromene-3-carboxamide inhibits the activity of JAK2 by binding to its ATP-binding site, thereby preventing the phosphorylation of downstream targets such as STAT3. This leads to a decrease in the expression of genes involved in cell proliferation, survival, and inflammation. N-(2-methylbutan-2-yl)-2-oxochromene-3-carboxamide also inhibits the activity of other kinases such as JAK1 and JAK3, although to a lesser extent than JAK2.
Biochemical and Physiological Effects:
N-(2-methylbutan-2-yl)-2-oxochromene-3-carboxamide has been shown to have a number of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune function. It has also been shown to reduce the levels of pro-inflammatory cytokines such as IL-6 and tumor necrosis factor-alpha (TNF-α) in various cell types, including cancer cells and immune cells.
Advantages and Limitations for Lab Experiments
N-(2-methylbutan-2-yl)-2-oxochromene-3-carboxamide has several advantages for lab experiments, including its high potency and selectivity for JAK2 inhibition, its ability to cross the blood-brain barrier, and its low toxicity. However, it also has some limitations, including its poor solubility in aqueous solutions, its potential off-target effects on other kinases, and its limited bioavailability in vivo.
Future Directions
There are several potential future directions for research on N-(2-methylbutan-2-yl)-2-oxochromene-3-carboxamide, including its use in combination with other drugs for cancer therapy, its potential use in treating other autoimmune disorders such as multiple sclerosis and rheumatoid arthritis, and its potential use in treating viral infections such as COVID-19. Other future directions include the development of more potent and selective JAK2 inhibitors, the elucidation of the molecular mechanisms underlying the anti-inflammatory and immunosuppressive effects of N-(2-methylbutan-2-yl)-2-oxochromene-3-carboxamide, and the optimization of its pharmacokinetic properties for clinical use.
Conclusion:
In conclusion, N-(2-methylbutan-2-yl)-2-oxochromene-3-carboxamide is a promising chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. Its ability to inhibit the activity of JAK2 makes it a potentially valuable tool for understanding the molecular mechanisms underlying cancer, inflammation, and immune function. Although there are some limitations to its use in lab experiments and clinical applications, N-(2-methylbutan-2-yl)-2-oxochromene-3-carboxamide represents a promising avenue of research for the development of novel therapeutics.
Synthesis Methods
N-(2-methylbutan-2-yl)-2-oxochromene-3-carboxamide can be synthesized using a variety of methods, including the reaction of 2-acetylchromene-3-carboxylic acid with 2-methylbutan-2-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography and characterized by spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
properties
IUPAC Name |
N-(2-methylbutan-2-yl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-4-15(2,3)16-13(17)11-9-10-7-5-6-8-12(10)19-14(11)18/h5-9H,4H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJAIWKHWNVASAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)C1=CC2=CC=CC=C2OC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylbutan-2-yl)-2-oxochromene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide](/img/structure/B7475412.png)
![N-[2-(dimethylamino)-2-oxoethyl]-N,2,3-trimethyl-1H-indole-5-carboxamide](/img/structure/B7475414.png)
![N-[2-(dimethylamino)-2-oxoethyl]-2-fluoro-N-methylbenzamide](/img/structure/B7475420.png)
![4-[2-(3-Methoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7475426.png)
![3-Cyclopropyl-1-[(2,4-dimethylphenyl)methyl]-1-methylurea](/img/structure/B7475431.png)
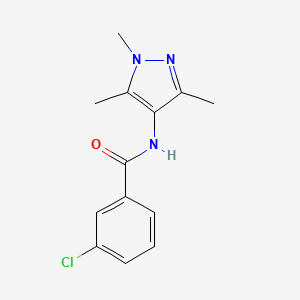
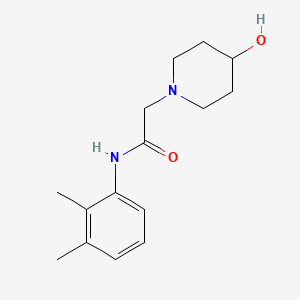

![N-[4-(cyanomethyl)phenyl]-3-fluoro-4-methylbenzamide](/img/structure/B7475460.png)
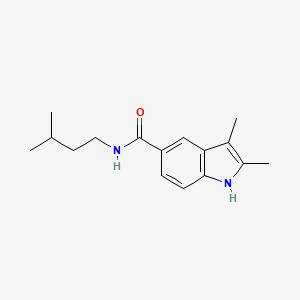

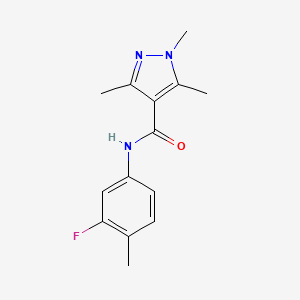
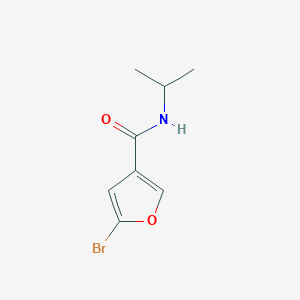
![1,3-dimethyl-N-(3-methylphenyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7475519.png)